molecular formula C19H18N4O6S B11013986 4,5-dimethoxy-N-[5-(4-methoxybenzyl)-1,3,4-thiadiazol-2-yl]-2-nitrobenzamide

4,5-dimethoxy-N-[5-(4-methoxybenzyl)-1,3,4-thiadiazol-2-yl]-2-nitrobenzamide

Cat. No.: B11013986
M. Wt: 430.4 g/mol
InChI Key: GINVZBRCAZJSPP-UHFFFAOYSA-N
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Description

4,5-Dimethoxy-N-[5-(4-methoxybenzyl)-1,3,4-thiadiazol-2-yl]-2-nitrobenzamide is a complex organic compound that belongs to the class of thiadiazole derivatives. This compound is characterized by the presence of methoxy groups, a nitro group, and a benzamide moiety, making it a molecule of interest in various fields of scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4,5-dimethoxy-N-[5-(4-methoxybenzyl)-1,3,4-thiadiazol-2-yl]-2-nitrobenzamide typically involves multiple steps:

    Formation of the Thiadiazole Ring: The synthesis begins with the preparation of the 1,3,4-thiadiazole ring. This can be achieved by the reaction of thiosemicarbazide with an appropriate carboxylic acid derivative under acidic conditions.

    Introduction of the Benzyl Group: The 4-methoxybenzyl group is introduced through a nucleophilic substitution reaction, where the thiadiazole derivative reacts with 4-methoxybenzyl chloride in the presence of a base such as potassium carbonate.

    Formation of the Benzamide Moiety: The final step involves the coupling of the substituted thiadiazole with 4,5-dimethoxy-2-nitrobenzoic acid using a coupling reagent like N,N’-dicyclohexylcarbodiimide (DCC) and 4-dimethylaminopyridine (DMAP).

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as high-performance liquid chromatography (HPLC).

Chemical Reactions Analysis

Types of Reactions

4,5-Dimethoxy-N-[5-(4-methoxybenzyl)-1,3,4-thiadiazol-2-yl]-2-nitrobenzamide can undergo various chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amine group using reducing agents like hydrogen gas in the presence of a palladium catalyst.

    Substitution: The methoxy groups can be substituted with other functional groups through nucleophilic aromatic substitution reactions.

    Coupling Reactions: The benzamide moiety can participate in coupling reactions to form larger, more complex molecules.

Common Reagents and Conditions

    Oxidation: Hydrogen gas, palladium on carbon (Pd/C) catalyst.

    Substitution: Sodium hydride (NaH), dimethylformamide (DMF).

    Coupling: N,N’-dicyclohexylcarbodiimide (DCC), 4-dimethylaminopyridine (DMAP).

Major Products

    Reduction: Formation of 4,5-dimethoxy-N-[5-(4-methoxybenzyl)-1,3,4-thiadiazol-2-yl]-2-aminobenzamide.

    Substitution: Formation of derivatives with various functional groups replacing the methoxy groups.

Scientific Research Applications

4,5-Dimethoxy-N-[5-(4-methoxybenzyl)-1,3,4-thiadiazol-2-yl]-2-nitrobenzamide has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential therapeutic agent due to its unique chemical structure.

    Industry: Utilized in the development of advanced materials and pharmaceuticals.

Mechanism of Action

The mechanism of action of 4,5-dimethoxy-N-[5-(4-methoxybenzyl)-1,3,4-thiadiazol-2-yl]-2-nitrobenzamide is not fully understood. it is believed to interact with specific molecular targets, such as enzymes or receptors, leading to modulation of biological pathways. The presence of the nitro group suggests potential involvement in redox reactions, while the thiadiazole ring may contribute to binding interactions with proteins.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4,5-Dimethoxy-N-[5-(4-methoxybenzyl)-1,3,4-thiadiazol-2-yl]-2-nitrobenzamide is unique due to its combination of methoxy groups, nitro group, and thiadiazole ring, which confer distinct chemical and biological properties

Properties

Molecular Formula

C19H18N4O6S

Molecular Weight

430.4 g/mol

IUPAC Name

4,5-dimethoxy-N-[5-[(4-methoxyphenyl)methyl]-1,3,4-thiadiazol-2-yl]-2-nitrobenzamide

InChI

InChI=1S/C19H18N4O6S/c1-27-12-6-4-11(5-7-12)8-17-21-22-19(30-17)20-18(24)13-9-15(28-2)16(29-3)10-14(13)23(25)26/h4-7,9-10H,8H2,1-3H3,(H,20,22,24)

InChI Key

GINVZBRCAZJSPP-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=C(C=C1)CC2=NN=C(S2)NC(=O)C3=CC(=C(C=C3[N+](=O)[O-])OC)OC

Origin of Product

United States

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